molecular formula C19H38O B165413 2-Nonadecanone CAS No. 629-66-3

2-Nonadecanone

Cat. No.: B165413
CAS No.: 629-66-3
M. Wt: 282.5 g/mol
InChI Key: IEDKVDCIEARIIU-UHFFFAOYSA-N
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Description

2-Nonadecanone: is an organic compound with the molecular formula C19H38O . It is a long-chain ketone, specifically a methyl ketone, where the carbonyl group is located at the second position of a nineteen-carbon chain. . It is a colorless to pale yellow liquid at room temperature and is known for its distinctive odor.

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Nonadecanone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of heptadecane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C17H36+CH3COClAlCl3C19H38O+HCl\text{C17H36} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{C19H38O} + \text{HCl} C17H36+CH3COClAlCl3​C19H38O+HCl

Another method involves the oxidation of 2-nonadecanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid). The reaction is as follows:

C19H40O+PCCC19H38O+H2O\text{C19H40O} + \text{PCC} \rightarrow \text{C19H38O} + \text{H2O} C19H40O+PCC→C19H38O+H2O

Industrial Production Methods:

Industrial production of this compound typically involves the hydroformylation of olefins followed by oxidation . For example, the hydroformylation of 1-octadecene can produce 2-nonadecanol, which is then oxidized to this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Nonadecanone can undergo further oxidation to produce carboxylic acids. For example, oxidation with potassium permanganate can yield nonadecanoic acid.

    Reduction: It can be reduced to 2-nonadecanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The carbonyl group in this compound can undergo nucleophilic addition reactions. For instance, reaction with Grignard reagents can form tertiary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents (RMgX), where R is an alkyl or aryl group and X is a halogen

Major Products Formed:

    Oxidation: Nonadecanoic acid

    Reduction: 2-Nonadecanol

    Substitution: Tertiary alcohols

Scientific Research Applications

2-Nonadecanone has a variety of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in organic reactions.

    Biology: It has been studied for its potential as a pheromone in insect behavior studies.

    Medicine: Research has explored its potential as an anti-inflammatory and antidepressant agent.

    Industry: It is used in the fragrance industry due to its distinctive odor and in the formulation of certain cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 2-nonadecanone varies depending on its application:

Comparison with Similar Compounds

    2-Octadecanone (C18H36O): Similar structure but with one less carbon atom.

    2-Eicosanone (C20H40O): Similar structure but with one more carbon atom.

    2-Heptadecanone (C17H34O): Similar structure but with two less carbon atoms.

Uniqueness:

2-Nonadecanone is unique due to its specific chain length and position of the carbonyl group, which confer distinct physical and chemical properties. Its longer carbon chain compared to 2-octadecanone and 2-heptadecanone results in higher melting and boiling points, making it suitable for different applications.

Properties

IUPAC Name

nonadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDKVDCIEARIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212077
Record name Nonadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-66-3
Record name 2-Nonadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonadecan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonadecan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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